molecular formula C35H68N4S4 B14408457 N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine CAS No. 86906-91-4

N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine

Katalognummer: B14408457
CAS-Nummer: 86906-91-4
Molekulargewicht: 673.2 g/mol
InChI-Schlüssel: RELAGRKBDSVRFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dibutyl and dodecyldisulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The dibutyl and dodecyldisulfanyl groups are introduced through substitution reactions. These reactions often require specific catalysts and solvents to ensure high yields and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bonds would yield sulfoxides or sulfones, while reduction would produce thiols.

Wissenschaftliche Forschungsanwendungen

N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to undergo oxidation and reduction makes it useful in studying redox processes in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine exerts its effects involves its ability to participate in redox reactions. The disulfide bonds can be readily oxidized or reduced, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dibutyl-4,6-bis(phenylethynyl)isophthalamide: Another compound with a similar triazine ring structure but different substituents.

    N,N-dibutyl-4,6-bis(phenylethynyl)-1,3,5-triazin-2-amine: Similar in structure but with phenylethynyl groups instead of dodecyldisulfanyl groups.

Uniqueness

N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of long dodecyldisulfanyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific redox behavior and structural characteristics.

Eigenschaften

CAS-Nummer

86906-91-4

Molekularformel

C35H68N4S4

Molekulargewicht

673.2 g/mol

IUPAC-Name

N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C35H68N4S4/c1-5-9-13-15-17-19-21-23-25-27-31-40-42-34-36-33(39(29-11-7-3)30-12-8-4)37-35(38-34)43-41-32-28-26-24-22-20-18-16-14-10-6-2/h5-32H2,1-4H3

InChI-Schlüssel

RELAGRKBDSVRFS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCSSC1=NC(=NC(=N1)N(CCCC)CCCC)SSCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.